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Compound of Interest

Methyl (1S)-3-
Compound Name:
oxocyclopentaneacetate

cat. No.: B8050271

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(1S)-3-oxocyclopentaneacetate (CAS No. 2630-38-8).[1] Due to a lack of publicly available
experimental spectra for the specific (1S) stereoisomer, this document presents mass
spectrometry data for the closely related "Methyl 3-oxocyclopentaneacetate" and provides
expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based
on the compound's structure and data from analogous compounds.

Data Presentation
Mass Spectrometry (MS)

The mass spectrum of an enantiomer is identical to its corresponding racemic mixture.
Therefore, the data for "Methyl 3-oxocyclopentaneacetate” is representative of the (1S) isomer.
The primary fragmentation patterns are consistent with the structure of a methyl ester and a
cyclopentanone ring.
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m/z (Mass-to-Charge Ratio)

Relative Intensity (%)

Proposed Fragment

156 -- [M]+ (Molecular lon)
125 - [M - OCH3]+

97 - [M - COOCH3]J+

83 - [C5H70]+

55 - [C4HT]+

Note: The relative intensities are not available from the search results but the major fragments

are listed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for Methyl (1S)-3-oxocyclopentaneacetate were not found in the

public domain. The following tables provide predicted chemical shifts for H and 3C NMR

based on the analysis of its functional groups and comparison with similar structures.

1H NMR (Proton NMR) - Predicted Chemical Shifts

Predicted Chemical

Proton _ Multiplicity Integration
Shift (ppm)

O-CHs 3.6-3.7 Singlet 3H

CH:z (alpha to C=0, ]
23-2.6 Multiplet 2H

ester)

CH (methine) 22-25 Multiplet 1H

CH:z (cyclopentanone) 1.8-2.4 Multiplets 4H

CH:z (cyclopentanone) 1.5-1.8 Multiplet 2H

13C NMR (Carbon-13 NMR) - Predicted Chemical Shifts
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Carbon Predicted Chemical Shift (ppm)
C=0 (Ketone) 215 - 220

C=0 (Ester) 170 - 175

O-CHs 50 - 55

CH (methine) 40 - 45

CH:z (alpha to C=0, ester) 35-40

CHz (cyclopentanone) 30-40

CHz (cyclopentanone) 25-35

Infrared (IR) Spectroscopy

Specific experimental IR data for Methyl (1S)-3-oxocyclopentaneacetate is not available.
However, the characteristic absorption bands can be predicted based on its functional groups.

Predicted Absorption Range

Functional Group Vibration Type
(cm~1)

C=0 (Ketone) 1740 - 1750 (strong) Stretch

C=0 (Ester) 1735 - 1750 (strong) Stretch

C-O (Ester) 1150 - 1250 (strong) Stretch

C-H (sp?3) 2850 - 3000 (medium) Stretch

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIz). Add a small amount of an internal standard, such as
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tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

» 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the
spectrum. A larger number of scans is typically required due to the low natural abundance of
13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Background Spectrum: Record a background spectrum of the empty sample holder or the
salt plates.

o Sample Spectrum: Place the prepared sample in the spectrometer and acquire the
spectrum. The instrument will automatically ratio the sample spectrum against the
background.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

 lonization: lonize the sample molecules using a suitable technique, such as Electron
lonization (El).

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to
determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like Methyl (1S)-3-oxocyclopentaneacetate.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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